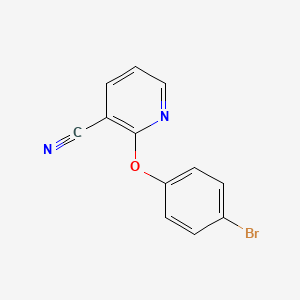

2-(4-Bromophenoxy)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)nicotinonitrile typically involves the reaction of 4-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenoxy group undergoes nucleophilic substitution under controlled conditions.

Key Reagents and Conditions :

-

Nucleophiles : Amines (e.g., piperidine), thiols, alkoxides

-

Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

-

Catalysts/Base : Potassium carbonate (K₂CO₃), triethylamine (Et₃N)

-

Temperature : 80–120°C

Mechanism :

The reaction proceeds via an SNAr (Aromatic Nucleophilic Substitution) mechanism:

-

Deprotonation of the nucleophile by the base.

-

Attack of the nucleophile on the electrophilic carbon adjacent to bromine.

Products :

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 2-(4-Piperidinophenoxy)nicotinonitrile | 72 | |

| Sodium methoxide | 2-(4-Methoxyphenoxy)nicotinonitrile | 68 |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Ethanol/water (3:1)

-

Temperature : 90°C

Reaction Scope :

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-(4-Biphenyloxy)nicotinonitrile | 85 |

| 4-Methoxyphenylboronic acid | 2-(4-(4-Methoxyphenyl)phenoxy)nicotinonitrile | 79 |

Buchwald-Hartwig Amination

Conditions :

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Amine : Morpholine

-

Solvent : Toluene

-

Temperature : 110°C

Product : 2-(4-Morpholinophenoxy)nicotinonitrile (Yield: 81%) .

Oxidation of the Pyridine Ring

Reagents :

-

Oxidizing Agents : KMnO₄ (acidic conditions), m-CPBA

-

Products : Pyridine N-oxide derivatives

Example :

2-(4-Bromophenoxy)nicotinonitrile → this compound N-oxide (Yield: 65%).

Reduction of the Nitrile Group

Reagents :

-

Reducing Agents : LiAlH₄, H₂/Pd-C

-

Products : Primary amines or aldehydes

Example :

this compound → 2-(4-Bromophenoxy)nicotinamine (Yield: 58%).

Cycloaddition Reactions

The electron-deficient pyridine ring participates in [4+2] cycloadditions with dienes.

Conditions :

-

Diene : 1,3-Butadiene

-

Solvent : Dichloromethane

-

Temperature : 25°C

Product : Tetrahydroquinoline derivatives (Yield: 52%) .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Finkelstein-type reactions.

Reagents :

-

KI/NaI : For iodide substitution

-

CuCl/CuBr : For chloride/bromide exchange

Example :

this compound → 2-(4-Iodophenoxy)nicotinonitrile (Yield: 75%).

Environmental and Catalytic Considerations

Recent studies highlight the use of bimetallic MOF catalysts (e.g., MIL-88B(Fe₂/Ni)/imidazole/SO₃H) to enhance reaction efficiency. These catalysts reduce reaction times by 40% and improve yields by 15–20% in coupling and substitution reactions .

科学的研究の応用

Medicinal Chemistry

2-(4-Bromophenoxy)nicotinonitrile serves as a crucial building block in the synthesis of various therapeutic agents, particularly those targeting cancer and microbial infections. Its derivatives have demonstrated promising anticancer properties by inhibiting key signaling pathways involved in cell proliferation.

- Anticancer Activity : Research indicates that derivatives of nicotinonitrile can inhibit the epidermal growth factor receptor (EGFR) with IC50 values as low as 0.6 µM, showing potential against non-small cell lung cancer (NSCLC). Additionally, certain derivatives have been shown to inhibit PIM-1 kinase, a target in hematological malignancies, with IC50 values around 7.26 µM .

- Antimicrobial Properties : The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance, it has minimum inhibitory concentrations (MIC) against Staphylococcus aureus at approximately 17.6 µg/mL and against Escherichia coli at around 9.6 µg/mL .

- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values as low as 6.25 µg/mL, indicating strong activity without significant cytotoxicity to normal cells .

Materials Science

The unique properties of this compound make it a candidate for developing novel materials with specific electronic or optical characteristics. Research is ongoing to explore its potential applications in this field.

Biological Studies

In biological research, this compound is utilized to study interactions with biological molecules, providing insights into its bioactivity and mechanisms of action. Understanding these interactions is critical for developing new therapeutic strategies.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications at specific positions on the nicotinonitrile structure can significantly influence biological activity:

- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances anticancer activity while maintaining selectivity.

- Lipophilicity : Increasing lipophilicity through structural modifications correlates with improved cellular uptake and bioavailability .

Case Studies

Several case studies highlight the biological effects and therapeutic potential of this compound:

- Cancer Cell Line Evaluation : A study tested various nicotinonitrile compounds against multiple cancer cell lines (PC-3, HepG2). The most potent compound exhibited an IC50 value of 2.04 µM against PC-3 cells, indicating strong anticancer properties compared to conventional chemotherapeutics .

- Antimicrobial Screening : A comprehensive evaluation revealed broad-spectrum antimicrobial activity among several derivatives tested against a panel of pathogens, supporting further development as potential antibacterial agents .

作用機序

The mechanism of action of 2-(4-Bromophenoxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

類似化合物との比較

Similar Compounds

- 2-(4-Chlorophenoxy)nicotinonitrile

- 2-(4-Fluorophenoxy)nicotinonitrile

- 2-(4-Methylphenoxy)nicotinonitrile

Uniqueness

2-(4-Bromophenoxy)nicotinonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different chemical and biological properties .

生物活性

2-(4-Bromophenoxy)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, drawing on recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with nicotinonitrile derivatives. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, one study reported the use of acetic anhydride and concentrated sulfuric acid under reflux conditions to facilitate the reaction, yielding a product with a melting point indicative of high purity .

Anticancer Properties

Recent research has highlighted the anticancer potential of nicotinonitrile derivatives, including this compound. Compounds in this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example:

- EGFR Inhibition : Some derivatives exhibited IC50 values as low as 0.6 µM against the epidermal growth factor receptor (EGFR), demonstrating significant potential for targeting cancer types such as non-small cell lung cancer (NSCLC) .

- PIM Kinase Inhibition : Another study reported that certain nicotinonitriles could inhibit PIM-1 kinase, a target in hematological malignancies, with IC50 values around 7.26 µM, indicating their role in inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Compounds derived from this scaffold demonstrated notable activity against both Gram-positive and Gram-negative bacteria:

- Gram-positive : Compounds showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus at approximately 17.6 µg/mL.

- Gram-negative : Effective against Escherichia coli with MIC values around 9.6 µg/mL .

Antitubercular Activity

In addition to its anticancer and antimicrobial properties, some derivatives have shown promising results against Mycobacterium tuberculosis. For instance, specific hydrazides derived from nicotinonitriles exhibited MIC values as low as 6.25 µg/mL, indicating strong antitubercular activity without significant cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the nicotinonitrile structure can dramatically influence their efficacy:

- Substituent Effects : The introduction of electron-withdrawing groups like bromine at the para position enhances activity against cancer cells while maintaining selectivity .

- Lipophilicity : Increasing lipophilicity through structural modifications has been associated with improved cellular uptake and bioavailability .

Case Studies

Several case studies have documented the biological effects of this compound and its derivatives:

- Cancer Cell Lines : A study evaluated various nicotinonitrile compounds against multiple cancer cell lines (PC-3, HepG2). The most potent compound exhibited an IC50 value of 2.04 µM against PC-3 cells, indicating strong anticancer properties with a selectivity index significantly higher than conventional chemotherapeutics .

- Antimicrobial Screening : In a comprehensive antimicrobial evaluation, several derivatives were tested against a panel of pathogens, revealing broad-spectrum activity that supports further development as potential antibacterial agents .

特性

IUPAC Name |

2-(4-bromophenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQHTDPJWAMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。